1,4-Diisopropenylbenzene
Overview
Description
1,4-Diisopropenylbenzene, also known as 1,4-Bis(1-methylethyl)benzene or 1,4-bis(propan-2-yl)benzene, is an organic compound with the molecular formula C12H18 . It is one of the three isomeric diisopropylbenzenes .
Synthesis Analysis
This compound is typically synthesized by the dehydrogenation of diisopropylbenzene . This process involves the use of various Lewis acids, such as aluminium trichloride, as catalysts . The process also includes a step for the separation of diisopropenylbenzene from impurities and for recycling some of the impurities .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two isopropyl groups attached at the 1 and 4 positions . The average mass of the molecule is 162.271 Da, and the monoisotopic mass is 162.140854 Da .Chemical Reactions Analysis
Diisopropylbenzenes, including this compound, can undergo various chemical reactions. For instance, they can be prepared and transformed by transalkylation reactions . In these reactions, triisopropylbenzenes are converted back to diisopropylbenzenes upon treatment with benzene or monoisopropylbenzene . These transformations are catalyzed by Lewis acids .Physical and Chemical Properties Analysis
This compound is a colorless liquid . It has a melting point of 65°C and a boiling point of 46-48℃ at 0.07 Torr . It is soluble in acetone but is practically insoluble in water .Scientific Research Applications
Polymerization and Material Science
- Cationic Polymerization : DIPB undergoes efficient polymerization initiated by CF3SO3H, superior to traditional acids like H2SO4. This results in polymers with high thermal resistance and low dielectric constants, useful in material science (Iwasaki & Yoshida, 2007).
- Anionic Polymerization : The anionic polymerization of DIPB, especially its para-isomer, produces soluble polymers with controllable molecular weights and narrow distributions. These polymers are stable and potentially valuable in various applications (Goseki, Onuki, Tanaka, Ishizone, & Hirao, 2015).
Advanced Materials
- Chalcogenide Hybrid Inorganic/Organic Polymers : DIPB is used in the synthesis of ultrahigh refractive index polymers for mid-infrared imaging applications. These polymers exhibit excellent IR transparency and can be tuned by terpolymer composition (Anderson, Kleine, Zhang, Phan, Namnabat, LaVilla, Konopka, Ruiz Diaz, Manchester, Schwiegerling, Glass, Mackay, Char, Norwood, & Pyun, 2017).
Nanotechnology and Surface Science
- Supramolecular Structures : DIPB forms one-dimensional supramolecular structures on Au(111) surfaces, potentially useful for nanoelectronic applications due to their long chains and high thermal stability (Boscoboinik, Calaza, Habeeb, Bennett, Stacchiola, Purino, & Tysoe, 2010).
Energy and Battery Technology
- Sulfur Copolymer-Based Composite Cathodes : DIPB, when hybridized with carbon onions, enhances the specific capacity in lithium-sulfur batteries. This represents a significant improvement in electrochemical performance and stability compared to conventional materials (Choudhury, Srimuk, Srimuk, Raju, Tolosa, Tolosa, Fleischmann, Fleischmann, Zeiger, Zeiger, Ozoemena, Borchardt, Presser, & Presser, 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
This compound is a derivative of benzene and is likely to interact with a variety of biological molecules due to its aromatic structure and isopropyl groups .
Mode of Action
As a benzene derivative, it may interact with biological molecules through pi stacking interactions, hydrophobic effects, and van der waals forces .
Biochemical Pathways
Given its chemical structure, it may be involved in lipid metabolism or other hydrophobic interactions within the cell .
Pharmacokinetics
Due to its hydrophobic nature, it is likely to have low water solubility and may accumulate in fatty tissues .
Result of Action
It has been used in the trivalent actinide-lanthanide separation by phosphorus reagent extraction from aqueous komplexes (talspeak) process for separating trivalent lanthanides from trivalent actinide cations, in used nuclear fuel reprocessing .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,4-Diisopropenylbenzene. For instance, its hydrophobic nature suggests that it may be more stable and effective in non-polar environments .
Properties
IUPAC Name |
1,4-bis(prop-1-en-2-yl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5-8H,1,3H2,2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENYUPUKNXGVDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6038794 | |
Record name | 1,4-Bis(1-methylethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6038794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1605-18-1 | |
Record name | 1,4-Diisopropenylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1605-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Diisopropenylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001605181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Diisopropenylbenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84197 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,4-bis(1-methylethenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Bis(1-methylethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6038794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-bis(1-methylvinyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.014 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-DIISOPROPENYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C25D5LMF5S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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